molecular formula C13H17NO4 B2395431 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid CAS No. 143617-90-7

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid

Cat. No.: B2395431
CAS No.: 143617-90-7
M. Wt: 251.282
InChI Key: QCOBBPVHVBRAAF-UHFFFAOYSA-N
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Description

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a methylbenzoic acid backbone. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group is introduced to the amino group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and other parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is 2-methylbenzoic acid with a free amino group. Other products depend on the specific reactions and reagents used.

Scientific Research Applications

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group by forming a carbamate, which prevents it from participating in unwanted reactions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid is unique due to its specific structure, which combines the Boc protecting group with a methylbenzoic acid backbone. This combination provides stability and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-5-6-9(7-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOBBPVHVBRAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143617-90-7
Record name 5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid
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